(9H-Fluoren-9-yl)(triphenyl)silane
Description
(9H-Fluoren-9-yl)(triphenyl)silane is an organosilicon compound featuring a fluorene backbone substituted with a triphenylsilyl group. Fluorene derivatives are widely studied for their rigid, planar aromatic structure, which enhances thermal stability and electronic properties. The triphenylsilyl group introduces steric bulk and modulates solubility, making this compound valuable in organic synthesis, materials science, and pharmaceuticals.
Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, describes a Suzuki-Miyaura reaction using fluorenyl boronate esters and aryl halides, a method adaptable to silane derivatives . The compound’s molecular formula is inferred as C₃₁H₂₄Si (fluorene: C₁₃H₁₀; triphenylsilyl: (C₆H₅)₃Si), with an approximate molecular weight of 424.5 g/mol.
Properties
CAS No. |
18857-36-8 |
|---|---|
Molecular Formula |
C31H24Si |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
9H-fluoren-9-yl(triphenyl)silane |
InChI |
InChI=1S/C31H24Si/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31/h1-23,31H |
InChI Key |
WUQNPLVWBUDDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Boronate Esters (): Enable cross-coupling reactions (e.g., Suzuki-Miyaura) due to boron’s electrophilicity, unlike silanes . Alkyl Chains (): Dioctyl groups enhance solubility in non-polar solvents, contrasting with the aromatic triphenylsilyl group’s hydrophobicity . Phosphoranes (): The nitro group increases electron-withdrawing capacity, making these compounds reactive in Wittig-like reactions, unlike silanes .
Physical Properties
- Crystallinity: Bulky triphenylsilyl groups hinder π-π stacking (e.g., notes a 4.22 Å distance in a fluorene derivative), reducing crystallinity compared to trimethylsilyl analogs .
- Solubility : Ethynyl and octyl groups () improve solubility in THF and chloroform, whereas triphenylsilyl derivatives require polar aprotic solvents (e.g., DMF) .
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